Technical Whitepaper: Chemical Structure, Properties, and Pharmacological Potential of 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Technical Whitepaper: Chemical Structure, Properties, and Pharmacological Potential of 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Abstract As the demand for highly selective and potent targeted therapeutics increases, the exploration of privileged heterocyclic scaffolds remains a cornerstone of rational drug design. This technical guide provides an in-depth analysis of 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 439107-00-3) [1]. By combining the bioisosteric properties of a 1,3-thiazole core with a 1H-pyrazole moiety, this molecule serves as a highly versatile building block, particularly in the development of ATP-competitive kinase inhibitors[2][3]. This whitepaper details its structural architecture, physicochemical profiling, scalable synthetic methodologies, and the self-validating experimental workflows required for its target validation in oncology and immunology.
Chemical Identity & Structural Architecture
The structural integrity of a small molecule dictates its pharmacodynamic interactions. 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a hybrid heterocycle characterized by two distinct rings linked by a single rotatable carbon-carbon bond[4][5].
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The 1,3-Thiazole Core: Substituted at the C2 and C4 positions with methyl groups, the thiazole ring provides a rigid, planar, and electron-rich aromatic system. The sulfur atom acts as a weak hydrogen bond acceptor, while the nitrogen is a stronger acceptor[3]. The methyl groups provide critical steric bulk, often utilized to anchor the molecule into hydrophobic sub-pockets (such as the gatekeeper residue pocket) of target proteins[3].
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The 1H-Pyrazole Moiety: Positioned at C5 of the thiazole, the pyrazole ring is a classic bioisostere for amides and phenols. It features an adjacent hydrogen bond donor (NH) and acceptor (N) pair, which is highly adept at mimicking the adenine ring of ATP to interact with the hinge region of kinases[6][7].
Physicochemical Profiling & ADME Potential
To evaluate the translational potential of this scaffold, we must analyze its physicochemical properties. The data summarized in Table 1 demonstrates that the compound strictly adheres to Lipinski’s Rule of Five, making it an ideal fragment or lead-like compound for oral drug development[8].
Table 1: Quantitative Physicochemical Data of 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
| Property | Value | Causality / Pharmacological Implication |
| CAS Number | 439107-00-3 | Unique chemical identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₉N₃S | Low molecular weight ensures high ligand efficiency (LE). |
| Molecular Weight | 179.24 g/mol | Well below the 500 Da threshold, allowing for extensive functionalization. |
| H-Bond Donors | 1 (Pyrazole NH) | Minimizes desolvation penalty while providing a critical hinge-binding interaction. |
| H-Bond Acceptors | 3 (N, N, S) | Facilitates secondary interactions with target protein backbones. |
| Rotatable Bonds | 1 | Low conformational entropy loss upon binding; allows coplanarity of the two rings. |
| Topological Polar Surface Area | ~69.7 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration. |
Pharmacological Significance: The Pyrazole-Thiazole Scaffold
The pyrazole-thiazole hybrid is a highly privileged scaffold in the design of, particularly targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-RAF[3][9].
Mechanistic Rationale: Kinase dysregulation drives unchecked cellular proliferation. ATP-competitive inhibitors must outcompete endogenous ATP (present at millimolar concentrations in the cell) for the kinase active site. The pyrazole-thiazole scaffold achieves this via a bidentate hydrogen-bonding network. The pyrazole NH donates a proton to the backbone carbonyl of the kinase hinge region, while the pyrazole nitrogen accepts a proton from the backbone amide[6][7]. The thiazole core acts as a rigid spacer, directing the C2/C4 methyl groups into the hydrophobic pocket adjacent to the gatekeeper residue, thereby enhancing selectivity[3].
Figure 1: Mechanism of RTK inhibition by the pyrazole-thiazole scaffold.
Scalable Synthetic Methodology
Step-by-Step Synthesis Protocol
Step 1: Hantzsch Thiazole Cyclization
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Procedure: Dissolve thioacetamide (1.0 eq) and 3-chloro-2,4-pentanedione (1.1 eq) in absolute ethanol. Reflux the mixture for 4 hours. Cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-one.
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Causality: The Hantzsch synthesis is chosen for its absolute regioselectivity. The sulfur atom of thioacetamide acts as a soft nucleophile, selectively attacking the alpha-halo carbon, while the nitrogen attacks the adjacent carbonyl, ensuring the methyl groups are locked at the C2 and C4 positions[10].
Step 2: Enaminone Formation
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Procedure: Treat the isolated thiazolyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) under solvent-free reflux conditions for 6 hours. Concentrate under reduced pressure to yield the enaminone intermediate.
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Causality: DMF-DMA serves as a highly efficient electrophilic one-carbon synthon. It condenses with the acidic alpha-protons of the acetyl group, extending the carbon framework and creating a highly reactive push-pull alkene system primed for nucleophilic attack.
Step 3: Pyrazole Ring Closure
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Procedure: Dissolve the enaminone in ethanol and add hydrazine hydrate (1.2 eq). Reflux for 3 hours. Pour into ice water, filter the resulting precipitate, and recrystallize from ethanol to yield pure 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole .
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Causality: Hydrazine acts as a bis-nucleophile. The first nitrogen attacks the highly electrophilic beta-carbon (displacing dimethylamine), and the second nitrogen attacks the carbonyl carbon, followed by dehydration to form the stable aromatic 1H-pyrazole ring.
Experimental Workflows for Target Validation
To validate the efficacy of pyrazole-thiazole derivatives synthesized from this scaffold, the following self-validating experimental protocols must be executed.
Protocol A: In Vitro Kinase Profiling (EGFR/VEGFR2)
This protocol utilizes a luminescent ADP-detection assay to quantify kinase inhibition[7].
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Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Causality: 100% DMSO prevents compound aggregation. The final assay DMSO concentration must be kept below 1% to prevent enzyme denaturation.
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Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer. Causality: A 10-point curve is statistically required to generate a robust sigmoidal dose-response curve for accurate IC₅₀ determination.
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Kinase Reaction: In a 384-well plate, combine recombinant kinase (e.g., EGFR), substrate peptide, and the compound. Add ATP at its predetermined Michaelis constant ( Km ). Causality: Running the assay at ATP Km balances the sensitivity to detect competitive inhibitors while maintaining a sufficient reaction velocity. Incubate for 60 minutes at room temperature.
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Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Causality: Luminescence provides a highly sensitive readout with an exceptional signal-to-background ratio, eliminating false positives caused by auto-fluorescent small molecules.
Protocol B: Cellular Viability Assay (MTT)
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Cell Seeding: Seed target cancer cells (e.g., A549 NSCLC cells) at 5,000 cells/well in a 96-well plate. Incubate overnight.
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Treatment: Treat cells with compound concentrations ranging from 0.1 µM to 100 µM for 72 hours. Causality: A 72-hour incubation ensures the cells undergo multiple division cycles, allowing target inhibition (e.g., kinase blockade) to translate into a measurable anti-proliferative phenotype[2][11].
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Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Causality: Only metabolically active (viable) cells possess the mitochondrial reductases necessary to cleave the tetrazolium ring, providing a direct, self-validating correlation to cell viability.
Figure 2: Experimental workflow for target validation and lead progression.
References
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NextSDS. "2,4-DIMETHYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE — Chemical Substance Information." NextSDS Database. URL:[Link]
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Kurban, B., et al. "Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors." ACS Omega, 2023. URL:[Link]
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Zaki, et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024. URL:[Link]
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Altıntop, M. D., et al. "Synthesis and Biological Evaluation of New Pyrazole-based Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents." Letters in Drug Design & Discovery, 2014. URL:[Link]
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